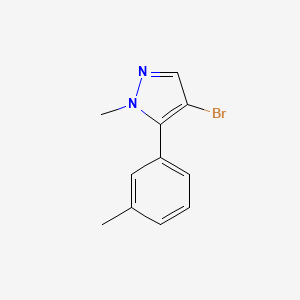

4-Bromo-1-methyl-5-(m-tolyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11BrN2 |

|---|---|

Molecular Weight |

251.12 g/mol |

IUPAC Name |

4-bromo-1-methyl-5-(3-methylphenyl)pyrazole |

InChI |

InChI=1S/C11H11BrN2/c1-8-4-3-5-9(6-8)11-10(12)7-13-14(11)2/h3-7H,1-2H3 |

InChI Key |

SCNQQTAKHCZLJU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2=C(C=NN2C)Br |

Origin of Product |

United States |

Synthetic Methodologies for the Construction of 1h Pyrazole Ring Systems

Classical Cyclocondensation Approaches for Pyrazole (B372694) Synthesis

The most traditional and widely employed methods for pyrazole synthesis involve the cyclocondensation of a binucleophilic hydrazine (B178648) source with a three-carbon electrophilic synthon.

Reactions of Hydrazines with 1,3-Dicarbonyl Compounds

The reaction between a 1,3-dicarbonyl compound and a hydrazine is the most classic and common method for pyrazole synthesis, known as the Knorr pyrazole synthesis. nih.govslideshare.net This acid-catalyzed reaction proceeds by the conversion of the hydrazine and the dicarbonyl compound into a pyrazole. jk-sci.com The mechanism involves an initial acid-catalyzed imine formation, where the hydrazine attacks one of the carbonyl carbons. slideshare.net This is followed by an attack of the second nitrogen atom of the hydrazine on the remaining carbonyl group, forming a diimine intermediate which then deprotonates to yield the final pyrazole product. slideshare.netslideshare.net

One of the key considerations in the Knorr synthesis, when using an unsymmetrical 1,3-diketone, is the potential for the formation of a mixture of regioisomers. rsc.org The regioselectivity of the reaction is influenced by the electronic and steric properties of the substituents on the 1,3-dicarbonyl compound. nih.gov For instance, the reaction's regioselectivity is governed by the higher reactivity of a ketone moiety over an ester towards nucleophiles, and the more nucleophilic and less sterically hindered nitrogen atom of the hydrazine. rsc.org

| Reactant 1 | Reactant 2 | Conditions | Product | Ref. |

| Hydrazine | 1,3-Dicarbonyl Compound | Acid Catalyst | Pyrazole | jk-sci.com |

| Phenylhydrazine | Unsymmetrical 1,3-Diketone | Varies | Mixture of Regioisomeric Pyrazoles | rsc.org |

Condensations with α,β-Unsaturated Carbonyl Compounds and Enaminones

The reaction of hydrazines with α,β-unsaturated carbonyl compounds, such as chalcones, provides a standard route to pyrazolines, which can then be oxidized to pyrazoles. nih.govbeilstein-journals.org This method typically involves a Michael addition of the hydrazine to the α,β-unsaturated system, followed by intramolecular cyclization and subsequent dehydration or oxidation to afford the aromatic pyrazole ring. nih.govchim.it The use of α,β-unsaturated ketones that possess a leaving group can also lead directly to pyrazoles upon elimination of the leaving group after the initial cyclization. mdpi.com

Enaminones are also valuable precursors for pyrazole synthesis. nih.gov The reaction of enaminones with hydrazines involves the initial formation of a pyrazole intermediate through cyclization, which can then undergo further reactions depending on the specific substrates and conditions used. beilstein-journals.orgnih.gov For example, a cascade reaction between enaminones, hydrazines, and dimethyl sulfoxide (B87167) (DMSO) can yield 1,4-disubstituted pyrazoles, where DMSO acts as a C1 source. organic-chemistry.org

Multicomponent Reaction Strategies for Diverse Pyrazole Structures

Multicomponent reactions (MCRs) have gained significant traction in the synthesis of pyrazole derivatives due to their efficiency, atom economy, and the ability to generate molecular diversity in a single step. mdpi.com These reactions involve the combination of three or more starting materials in a one-pot fashion to form a complex product that incorporates substantial portions of all the initial reactants. acs.org

A variety of MCRs have been developed for the synthesis of pyrazoles. For instance, a four-component reaction of aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate (B1144303) can be used to produce highly substituted pyrano[2,3-c]pyrazoles. mdpi.com Another example is a three-component synthesis of persubstituted pyrazoles from aldehydes, β-ketoesters, and hydrazines, which can be catalyzed by ytterbium(III) perfluorooctanoate. beilstein-journals.org The versatility of MCRs allows for the construction of a wide array of pyrazole-containing scaffolds by varying the starting components. mdpi.comacs.org

| Number of Components | Reactants | Catalyst/Conditions | Product Type | Ref. |

| Three | Aldehydes, β-ketoesters, Hydrazines | Yb(PFO)₃ | Persubstituted Pyrazoles | beilstein-journals.org |

| Four | Aldehydes, Malononitrile, β-ketoesters, Hydrazine hydrate | Piperidine, aqueous medium | Pyrano[2,3-c]pyrazoles | mdpi.com |

| Three | Enaminones, Hydrazines, DMSO | Iodine, Selectfluor | 1,4-Disubstituted Pyrazoles | organic-chemistry.org |

Cyclization Reactions Involving Acetylenic Precursors and Hydrazines

Acetylenic compounds are versatile precursors for the synthesis of pyrazoles. The reaction of hydrazine derivatives with acetylenic ketones has been a known method for over a century, although it often results in a mixture of regioisomers. mdpi.com More contemporary methods have focused on improving the regioselectivity and scope of this transformation.

For example, α,β-alkynic aldehydes can react with hydrazines in a one-pot reaction, followed by treatment with an electrophile like phenylselenyl chloride, to produce 4-substituted pyrazoles. mdpi.com This approach involves the in situ formation of an α,β-alkynic hydrazone, which then undergoes electrophilic cyclization. researchgate.net Another strategy involves the reaction of terminal alkynes with n-butyllithium and then with aldehydes, followed by treatment with molecular iodine and subsequently hydrazines to yield 3,5-disubstituted pyrazoles with high regioselectivity. organic-chemistry.org

Electrochemical and Transition-Metal-Free Approaches to Pyrazole Ring Formation

In the pursuit of more sustainable and environmentally friendly synthetic methods, electrochemical and transition-metal-free approaches for pyrazole synthesis have been developed. rsc.org Electrochemical synthesis offers a green and practical route to pyrazoles, often proceeding under mild conditions without the need for external oxidants. researchgate.netthieme-connect.com For instance, an electrochemical approach for the direct synthesis of pyrazolines and pyrazoles from hydrazones and dipolarophiles has been reported. researchgate.net Another electrochemical method allows for the synthesis of sulfonated pyrazoles from pyrazolones and sodium sulfites under external oxidant-free conditions. thieme-connect.com

Transition-metal-free reactions are also gaining prominence as they avoid the use of often expensive and toxic metal catalysts. rsc.orgthieme-connect.com A transition-metal-free, three-component reaction of arylaldehydes, ethyl acrylate, and N-tosylhydrazones has been described for the divergent synthesis of 1,3,5-trisubstituted and 1,3-disubstituted pyrazoles under slightly different conditions. rsc.org Additionally, a metal-free, iodine-mediated oxidative C-N bond formation provides a regioselective route to pyrazoles from α,β-unsaturated aldehydes or ketones and hydrazine salts. organic-chemistry.org

| Approach | Key Features | Example Reaction | Ref. |

| Electrochemical | Green, external oxidant-free | Synthesis of sulfonated pyrazoles from pyrazolones and sodium sulfites | thieme-connect.com |

| Transition-Metal-Free | Avoids metal catalysts, often mild conditions | Three-component reaction of arylaldehydes, ethyl acrylate, and N-tosylhydrazones | rsc.org |

Synthesis of Key Halogenated 1h Pyrazole Intermediates

Regioselective Bromination at the 4-Position of 1H-Pyrazoles

The pyrazole (B372694) ring is an aromatic heterocycle, and its halogenation is a classic example of electrophilic aromatic substitution. The C4 position of the pyrazole ring is electron-rich, making it the most susceptible site for electrophilic attack, leading to regioselective bromination. researchgate.net

Direct C-H Halogenation Using N-Halosuccinimides

Direct C-H halogenation has emerged as an efficient, metal-free protocol for synthesizing 4-halogenated pyrazole derivatives. beilstein-archives.org N-Halosuccinimides (NXS), particularly N-Bromosuccinimide (NBS), are widely used as safe and inexpensive halogenating reagents for this purpose. researchgate.netbeilstein-archives.org The reaction of pyrazoles with N-halosuccinimides typically proceeds under mild, room temperature conditions and does not require any special catalysts or precautions, affording 4-halopyrazoles in moderate to excellent yields. researchgate.netbeilstein-archives.orgresearchgate.net

The reaction can be carried out in various solvents, including carbon tetrachloride (CCl4) and dimethyl sulfoxide (B87167) (DMSO). researchgate.netbeilstein-archives.org In some cases, DMSO has been shown to play a dual role as both a catalyst and a solvent. beilstein-archives.org This method is applicable to a broad range of pyrazole substrates, including those with aryl substitutions, and can be scaled up for gram-scale synthesis. beilstein-archives.org

Table 1: Direct C-H Halogenation of Pyrazoles with N-Halosuccinimides (NBS)

| Substrate | Reagent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Aryl-1H-pyrazol-5-amines | NBS | DMSO | Room Temp | 4-Bromo-3-aryl-1H-pyrazol-5-amines | Excellent | beilstein-archives.org |

| General Pyrazoles | NBS | CCl4 | Room Temp | 4-Bromopyrazoles | Excellent | researchgate.net |

Note: Yields are described qualitatively as reported in the source material.

Green Chemistry Approaches to Pyrazole Bromination in Aqueous Media

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic protocols. One such approach is the use of water as a solvent for the bromination of pyrazoles. The reaction of pyrazoles with N-halosuccinimides has been successfully demonstrated in water, providing 4-halopyrazoles in excellent yields under mild conditions. researchgate.net This method avoids the use of volatile and hazardous organic solvents like CCl4. researchgate.net

Other green approaches focus on using safer brominating agents or catalytic systems. For instance, a sustainable alternative to molecular bromine involves the in situ generation of the brominating agent from the reaction of an oxidant like sodium hypochlorite (B82951) (NaOCl) with hydrobromic acid (HBr) or potassium bromide (KBr). nih.gov Additionally, methods utilizing microwave activation in solvent-free conditions have been developed for the synthesis of pyrazole derivatives, significantly reducing reaction times and energy consumption. nih.govmdpi.com

Table 2: Comparison of Solvents in Pyrazole Bromination

| Solvent | Advantages | Disadvantages | Reference |

|---|---|---|---|

| Water | Environmentally benign, safe, inexpensive | Potential solubility issues for some substrates | researchgate.net |

| Carbon Tetrachloride (CCl4) | Good solvent for many organic compounds | Toxic, environmentally hazardous | researchgate.net |

Bromination via Electrophilic Substitution on Activated Pyrazoles

The bromination of pyrazoles is a well-established electrophilic aromatic substitution (EAS) reaction. lumenlearning.com The mechanism involves the attack of an electrophilic bromine species on the electron-rich pyrazole ring. The C4 position is the most nucleophilic and therefore the preferred site of substitution. researchgate.net For the reaction to proceed, especially with less reactive pyrazoles, the bromine molecule (Br2) often requires activation by a Lewis acid catalyst, such as iron(III) bromide (FeBr3). lumenlearning.com

The mechanism proceeds in three main steps:

Formation of the electrophile : The Lewis acid polarizes the Br-Br bond, creating a more potent electrophile. lumenlearning.com

Electrophilic attack : The π-electrons of the pyrazole ring attack the activated bromine, forming a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate. lumenlearning.comnih.gov The loss of aromaticity in this step makes it the rate-determining step of the reaction. lumenlearning.com

Deprotonation : A base removes the proton from the C4 position, restoring the aromaticity of the pyrazole ring and yielding the 4-bromopyrazole product. lumenlearning.com

Substituents already present on the pyrazole ring can influence the rate and regioselectivity of the bromination by either activating or deactivating the ring towards electrophilic attack. nih.gov

N-Methylation Strategies for 1-Methyl-1H-pyrazole Derivatives

Following the introduction of the bromine atom at the C4 position, the next key step is the methylation of one of the nitrogen atoms in the pyrazole ring.

Alkylation of Pyrazole Nitrogen Atoms

The N-alkylation of pyrazoles is a common method for their functionalization. mdpi.comsemanticscholar.org The traditional approach involves the deprotonation of the pyrazole nitrogen using a base, followed by the addition of an alkylating agent, such as an alkyl halide. mdpi.comsemanticscholar.org However, for unsymmetrical pyrazoles, this method can lead to a mixture of two regioisomeric products, which can be challenging to separate. mdpi.comnih.gov

To address this, several alternative methods have been developed, including:

Mitsunobu reaction : This method allows for the alkylation of pyrazoles under milder conditions. semanticscholar.org

Transition metal catalysis : Various transition metal catalysts have been employed to achieve selective N-alkylation. semanticscholar.org

Trichloroacetimidate (B1259523) electrophiles : A newer method utilizes trichloroacetimidate electrophiles in the presence of a Brønsted acid catalyst, providing good yields of N-alkyl pyrazoles. mdpi.comsemanticscholar.org

Selective N-Alkylation of 4-Bromo-1H-pyrazoles

Achieving high regioselectivity in the N-alkylation of unsymmetrical pyrazoles, such as 4-bromo-1H-pyrazoles, is a significant synthetic challenge. acs.org The presence of two reactive nitrogen atoms often results in the formation of isomeric products. acs.org

Recent advancements have led to highly selective methods. One notable strategy employs sterically bulky α-halomethylsilanes as masked methylating reagents. acs.orgnih.govresearcher.life These reagents significantly improve the N1/N2 selectivity, even for 4-bromo-substituted pyrazoles, which can then be deprotected to yield the N-methyl pyrazole. acs.org Selectivities ranging from 92:8 to greater than 99:1 (N1/N2) have been achieved with this method. acs.orgnih.gov

Another highly regioselective method is a catalyst-free Michael reaction, which has been shown to be effective for the N1-alkylation of pyrazoles bearing various functional groups, including bromo substituents, with excellent regioselectivity (>99.9:1). researchgate.netnih.govacs.org Furthermore, enzymatic approaches using engineered enzymes have demonstrated unprecedented regioselectivity (>99%) for pyrazole alkylation, offering a green and highly specific alternative. nih.gov

Table 3: Methods for Selective N-Alkylation of Pyrazoles

| Method | Reagents | Key Features | Regioselectivity | Reference |

|---|---|---|---|---|

| Masked Methylating Reagents | α-Halomethylsilanes, Fluoride source | Steric bulk improves selectivity; two-step process | High (92:8 to >99:1) | acs.orgnih.gov |

| Michael Addition | Michael acceptors | Catalyst-free, general for di-, tri-, and tetra-substituted pyrazoles | Excellent (>99.9:1) | researchgate.netnih.gov |

Synthesis of 4-Bromo-1-methyl-1H-pyrazole Building Blocks

The introduction of a bromine atom at the C-4 position of the 1-methyl-1H-pyrazole scaffold is a key step that opens avenues for further molecular elaboration through cross-coupling reactions or metal-halogen exchange. The synthesis of this building block is primarily accomplished by the direct bromination of 1-methyl-1H-pyrazole or through multi-step sequences that control the regiochemical outcome.

The most direct route to 4-bromo-1-methyl-1H-pyrazole involves the electrophilic bromination of 1-methyl-1H-pyrazole. The pyrazole ring is electron-rich, and the C-4 position is the most nucleophilic and sterically accessible site for electrophilic attack, leading to a high degree of regioselectivity. beilstein-archives.org

Common brominating agents such as N-bromosuccinimide (NBS) or elemental bromine (Br₂) are employed for this transformation. beilstein-archives.org The reaction is typically conducted in an inert solvent like dichloromethane (B109758) or dimethylformamide (DMF) at controlled temperatures to prevent over-bromination. For instance, the direct C-H halogenation of pyrazole derivatives with N-halosuccinimides (NXS) at room temperature provides an effective, metal-free protocol for synthesizing 4-halogenated pyrazoles in moderate to excellent yields. beilstein-archives.org

An alternative approach begins with the construction of the pyrazole ring followed by a one-pot bromination. This method often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.com An efficient, solvent-free protocol describes the reaction of 1,3-diketones with arylhydrazines in the presence of a heterogeneous catalyst like silica (B1680970) gel-supported sulfuric acid, followed by the addition of a brominating agent such as N-bromosaccharin. researchgate.net This one-pot synthesis is regioselective and produces 4-bromopyrazole derivatives in high yields. researchgate.netjmcs.org.mx

| 1,3-Diketone | Hydrazine | Brominating Agent | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| Acetylacetone | Phenylhydrazine | N-Bromosaccharin | H₂SO₄/SiO₂, RT, 7 min | 4-Bromo-3,5-dimethyl-1-phenyl-1H-pyrazole | 98 |

| Acetylacetone | p-Chlorophenylhydrazine | N-Bromosaccharin | H₂SO₄/SiO₂, RT, 10 min | 4-Bromo-1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole | 96 |

| Benzoylacetone | Phenylhydrazine | N-Bromosaccharin | H₂SO₄/SiO₂, RT, 15 min | 4-Bromo-5-methyl-1,3-diphenyl-1H-pyrazole | 90 |

| Acetylacetone | Phenylhydrazine | NBS | H₂SO₄/SiO₂, RT | 4-Bromo-3,5-dimethyl-1-phenyl-1H-pyrazole | 95 |

Achieving specific substitution patterns on the pyrazole ring often requires a sequential approach where functional groups are introduced in a controlled order. The synthesis of 4-bromo-1-methyl-1H-pyrazole is the first step in many such sequences, providing a handle for subsequent transformations.

Once the 4-bromo-1-methyl-1H-pyrazole building block is obtained, it can be further functionalized. A common strategy is the use of metal-halogen exchange reactions. Treating the brominated pyrazole with an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent at low temperatures generates a highly reactive 4-lithiated or 4-magnesiated pyrazole intermediate. This intermediate can then be trapped with a variety of electrophiles to introduce substituents specifically at the C-4 position. researchgate.net

For functionalization at other positions, regioselective metalation (deprotonation) is a powerful tool. nih.gov Even with a bromine atom at C-4, it is possible to selectively deprotonate the C-3 or C-5 positions using strong, sterically hindered bases like TMP (2,2,6,6-tetramethylpiperidyl) derivatives. nih.govresearchgate.net The choice of the metalating agent and reaction conditions can direct the functionalization to the desired position. For example, bromine-magnesium exchange followed by transmetalation with zinc chloride can generate a zincated intermediate ready for palladium-catalyzed cross-coupling reactions. nih.gov This sequential metalation and trapping allows for the synthesis of polysubstituted pyrazoles with precise control over the substituent placement. nih.govnih.gov

| Reaction Type | Starting Material | Reagents | Intermediate | Purpose | Reference |

|---|---|---|---|---|---|

| Electrophilic Bromination | 1-Methyl-1H-pyrazole | NBS or Br₂ | N/A | Introduction of Br at C-4 | beilstein-archives.org |

| Halogen-Metal Exchange | 4-Bromo-1-methyl-1H-pyrazole | n-BuLi or i-PrMgCl | 4-Lithio/magnesio-1-methyl-1H-pyrazole | Preparation for C-4 functionalization | researchgate.netnih.gov |

| Regioselective Metalation | Substituted Pyrazole | TMP-bases (e.g., TMP₂Zn·MgCl₂·2LiCl) | Metaled Pyrazole (e.g., at C-3 or C-5) | Functionalization at positions other than C-4 | nih.govnih.gov |

| Cross-Coupling | 4-Bromo-1-methyl-1H-pyrazole | Boronic acids, organozincs (with Pd catalyst) | Organopalladium species | Formation of C-C bonds at C-4 | nih.gov |

Reactivity and Further Synthetic Transformations of 4 Bromo 1 Methyl 5 M Tolyl 1h Pyrazole

Functional Group Interconversions on the Pyrazole (B372694) Core

The substituents on the pyrazole ring provide key handles for synthetic modifications. The bromo group, in particular, is a versatile precursor for a wide range of functionalizations.

The bromine atom at the C4 position is the most versatile site for the synthetic elaboration of the molecule. It serves as a valuable precursor for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions and metal-halogen exchange.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for creating new bonds at the C4 position.

Suzuki-Miyaura Coupling: This reaction allows for the introduction of various aryl and heteroaryl groups by coupling the 4-bromopyrazole with a boronic acid or ester. The reaction typically employs a palladium catalyst and a base. Studies on related 4-bromopyrazoles have demonstrated the feasibility and broad scope of this transformation. nih.govrsc.org

| Boronic Acid/Ester | Catalyst System | Product at C4 | Reference |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Phenyl | mdpi.com |

| 4-Methoxyphenylboronic acid | XPhos Pd G2, K₃PO₄ | 4-Methoxyphenyl | rsc.org |

| Thiophen-2-ylboronic acid | PdCl₂(dppf), K₂CO₃ | Thiophen-2-yl | nih.gov |

| Vinylboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂, Cs₂CO₃ | Vinyl | rsc.org |

Sonogashira Coupling: This coupling reaction introduces alkyne functionalities, creating arylalkynes. The reaction involves a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple the 4-bromopyrazole with a terminal alkyne. wikipedia.orgorganic-chemistry.org This method has been successfully applied to various 4-bromo-substituted heterocycles. researchgate.netnih.gov

| Terminal Alkyne | Catalyst System | Product at C4 | Reference |

|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Phenylethynyl | nih.gov |

| Trimethylsilylacetylene (TMSA) | Pd(PPh₃)₄, CuI, Et₃N | (Trimethylsilyl)ethynyl | researchgate.net |

| 1-Hexyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Hex-1-yn-1-yl | nih.gov |

| Propargyl alcohol | Pd(OAc)₂, CuI, PPh₃ | 3-Hydroxyprop-1-yn-1-yl | nih.gov |

Lithium-Halogen Exchange: The C4-bromo group can be exchanged with lithium by treatment with a strong organolithium base, such as n-butyllithium or t-butyllithium, typically at low temperatures. wikipedia.orgresearchgate.net This generates a highly reactive 4-lithiopyrazole intermediate. nih.govprinceton.edu This nucleophilic species can then be trapped with a wide variety of electrophiles to introduce new functional groups that are not accessible via cross-coupling. harvard.edu

| Electrophile | Reagent | Product at C4 | Reference |

|---|---|---|---|

| Carbon dioxide | CO₂(s) | Carboxylic acid (-COOH) | harvard.edu |

| Aldehyde (e.g., Benzaldehyde) | PhCHO | Secondary alcohol (-CH(OH)Ph) | harvard.edu |

| Ketone (e.g., Acetone) | (CH₃)₂CO | Tertiary alcohol (-C(OH)(CH₃)₂) | princeton.edu |

| Dimethylformamide | DMF | Aldehyde (-CHO) | nih.gov |

The N-methyl group on the pyrazole ring is generally chemically robust and not readily modified. Unlike N-aryl or N-benzyl groups, which can sometimes be cleaved under specific reductive or oxidative conditions, the N-methyl bond is strong. N-demethylation of heterocyclic compounds is possible but typically requires harsh reagents such as boron tribromide (BBr₃) or strong acids at elevated temperatures. These conditions may lack selectivity and could potentially degrade other functional groups within the molecule. Consequently, modification of the N-methyl group is not a common or synthetically strategic approach for derivatizing this class of compounds.

Derivatization Strategies on the m-Tolyl Moiety

The m-tolyl substituent provides another avenue for structural modification through electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is controlled by the combined directing effects of the methyl group and the 4-bromo-1-methyl-1H-pyrazol-5-yl substituent.

Directing Effects:

Methyl Group (-CH₃): The methyl group is a classical activating, ortho, para-director due to hyperconjugation and a weak inductive effect. libretexts.org It directs incoming electrophiles to the C2', C4', and C6' positions of the tolyl ring.

Pyrazolyl Group: The 4-bromo-1-methyl-1H-pyrazol-5-yl group is also expected to be an ortho, para-director. The nitrogen lone pairs can be delocalized into the tolyl ring through resonance, increasing the electron density at the ortho (C2', C6') and para (C4') positions.

The combination of these two ortho, para-directing groups leads to strong activation of the C4' (para to methyl, para to pyrazolyl) and C6' (ortho to both methyl and pyrazolyl) positions. Substitution at the C6' position may be subject to steric hindrance from the adjacent methyl and bulky pyrazolyl groups. Therefore, electrophilic attack is most likely to occur at the C4' position.

| Reaction | Reagents | Electrophile | Predicted Major Product Position | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 4'-nitro | wikipedia.org |

| Bromination | Br₂, FeBr₃ | Br⁺ | 4'-bromo | wikipedia.org |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ | 4'-acetyl | wikipedia.org |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 4'-sulfonic acid | scribd.com |

Electrophilic Aromatic Substitution on the Phenyl Ring

The m-tolyl group attached to the C5 position of the pyrazole ring is susceptible to electrophilic aromatic substitution. The regioselectivity of such reactions is governed by the directing effects of the two substituents already present on the phenyl ring: the methyl group and the 4-bromo-1-methyl-1H-pyrazol-5-yl group.

Given the positions of the existing substituents on the m-tolyl ring, the potential sites for electrophilic attack are positions 2', 4', 5', and 6'. The directing effects of the methyl group and the pyrazolyl group are summarized in the table below.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the m-Tolyl Ring

| Position on Tolyl Ring | Influence of Methyl Group (at C3') | Influence of Pyrazolyl Group (at C1') | Combined Effect | Predicted Outcome |

|---|---|---|---|---|

| 2' | ortho (activating) | ortho (deactivating) | Competing | Minor product |

| 4' | para (activating) | meta (less deactivated) | Reinforcing | Major product |

| 5' | meta (less activated) | para (deactivating) | Competing | Minor product |

| 6' | ortho (activating) | ortho (deactivating) | Competing | Minor product |

Based on this analysis, electrophilic substitution is most likely to occur at the 4'-position of the tolyl ring, as this position is activated by the para-directing methyl group and is meta to the deactivating pyrazolyl substituent, making it the least deactivated position. Common electrophilic aromatic substitution reactions that could be applied include nitration (using a mixture of nitric and sulfuric acid), halogenation (using a halogen with a Lewis acid catalyst), and Friedel-Crafts acylation or alkylation. wikipedia.orgoneonta.edu

Side-Chain Functionalization of the Methyl Group

The methyl group at the N1 position of the pyrazole ring offers another site for synthetic modification. While the N-methyl group is generally stable, it can undergo functionalization under specific reaction conditions.

One common approach for the functionalization of methyl groups on heterocyclic rings is free radical halogenation. researchgate.net This can be achieved using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN, which would lead to the formation of a bromomethyl derivative. This intermediate can then be subjected to nucleophilic substitution reactions to introduce a variety of functional groups, such as hydroxides, alkoxides, or amines.

Alternatively, the N-methyl group could potentially be oxidized. While direct oxidation of an N-methyl group on a pyrazole is not a commonly reported transformation, strong oxidizing agents might lead to the formation of a formyl or carboxyl group at the N1 position, although this could be accompanied by degradation of the pyrazole ring. nih.govrsc.org

Another aspect of the reactivity of the N-methyl group is its influence on the properties of the pyrazole ring. The presence of the methyl group prevents tautomerism, which is a characteristic feature of N-unsubstituted pyrazoles. mdpi.com This fixed substitution pattern is crucial for the consistent chemical behavior of the molecule.

Table 2: Potential Side-Chain Functionalization Reactions of the N-Methyl Group

| Reaction Type | Reagents and Conditions | Potential Product |

|---|---|---|

| Radical Bromination | N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN), CCl4, heat or UV light | 4-Bromo-1-(bromomethyl)-5-(m-tolyl)-1H-pyrazole |

| Nucleophilic Substitution | (Following bromination) NaCN, KOR, R2NH, etc. | Various N-CH2-Nu derivatives |

| Oxidation | Strong oxidizing agents (e.g., KMnO4, CrO3) | 4-Bromo-5-(m-tolyl)-1H-pyrazole-1-carbaldehyde or -carboxylic acid (potential for ring cleavage) |

Mechanistic Investigations of Key Transformations in 4 Bromo 1 Methyl 5 M Tolyl 1h Pyrazole Synthesis

Detailed Reaction Mechanisms of Pyrazole (B372694) Cycloadditions

The formation of the 1-methyl-5-(m-tolyl)-1H-pyrazole core likely proceeds through a [3+2] cycloaddition reaction. This class of reactions involves the combination of a three-atom component with a two-atom component to form a five-membered ring. A common and effective method for the synthesis of 1,5-disubstituted pyrazoles is the reaction between a substituted hydrazine (B178648) and a 1,3-dicarbonyl compound or its equivalent.

A plausible pathway for the formation of the pyrazole ring of the target molecule involves the condensation of methylhydrazine with a 1-(m-tolyl)-1,3-dicarbonyl derivative. The reaction is generally acid-catalyzed and proceeds through the following steps:

Nucleophilic Attack: The more nucleophilic nitrogen atom of methylhydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.

Intermediate Formation: This initial attack leads to the formation of a carbinolamine intermediate, which then dehydrates to form a hydrazone.

Intramolecular Cyclization: The remaining nitrogen atom of the hydrazone then attacks the second carbonyl group in an intramolecular fashion.

Dehydration and Aromatization: The resulting cyclic intermediate undergoes dehydration to yield the stable aromatic pyrazole ring.

The regioselectivity of this reaction, which determines the position of the substituents on the pyrazole ring, is a critical aspect. In the case of an unsymmetrical 1,3-dicarbonyl compound, two regioisomeric pyrazoles can potentially be formed. The substitution pattern of 1-methyl-5-(m-tolyl)-1H-pyrazole suggests that the initial nucleophilic attack of methylhydrazine occurs at the carbonyl group more distant from the m-tolyl substituent, followed by cyclization onto the carbonyl adjacent to it. Steric and electronic factors of the substituents on the dicarbonyl compound play a significant role in directing this regioselectivity. For instance, sterically bulky groups can hinder the approach of the nucleophile, thereby favoring attack at the less hindered carbonyl carbon. beilstein-journals.org

An alternative and widely utilized method for constructing the pyrazole ring is the 1,3-dipolar cycloaddition of a nitrile imine with an alkyne. nih.gov In the context of the target molecule, this would involve the reaction of a nitrile imine derived from an m-tolyl precursor with an appropriate alkyne. The regioselectivity of this cycloaddition is governed by the electronic properties of both the dipole and the dipolarophile.

| Step | Description | Key Intermediates |

| 1 | Nucleophilic attack of methylhydrazine on a 1,3-dicarbonyl compound | Carbinolamine |

| 2 | Dehydration to form a hydrazone | Hydrazone |

| 3 | Intramolecular cyclization | Cyclic carbinolamine |

| 4 | Dehydration and aromatization to form the pyrazole ring | Dihydropyrazole |

Catalytic Cycles and Ligand Effects in Suzuki-Miyaura Coupling

The introduction of the m-tolyl group at the C5 position of the pyrazole ring can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (in this case, m-tolylboronic acid) and an organohalide (a 5-halopyrazole derivative). The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov

The Catalytic Cycle:

Transmetalation: The palladium(II) intermediate then undergoes transmetalation with the organoboron reagent. In this step, the organic group from the boron atom (the m-tolyl group) is transferred to the palladium center, displacing the halide. This step typically requires the presence of a base to activate the boronic acid.

Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) complex. The two organic groups (the pyrazole and the m-tolyl) are coupled to form the final product, and the palladium(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.

Ligand Effects:

The choice of ligand coordinated to the palladium center is crucial for the efficiency and selectivity of the Suzuki-Miyaura coupling. Ligands play a significant role in stabilizing the palladium catalyst, influencing the rate of oxidative addition and reductive elimination, and preventing catalyst deactivation. For the coupling of pyrazole halides, bulky and electron-rich phosphine (B1218219) ligands, such as those of the Buchwald-type (e.g., SPhos, XPhos), have been shown to be particularly effective. nih.govnih.gov

These ligands enhance the electron density on the palladium center, which facilitates the oxidative addition step. Their steric bulk can also promote the reductive elimination step and prevent the formation of undesirable side products. The specific choice of ligand can also influence the regioselectivity of the coupling if there are multiple halide positions on the pyrazole ring. organic-chemistry.orgacs.org

| Step | Reactants | Product | Role of Ligand |

| Oxidative Addition | 5-Halopyrazole, Pd(0)L_n | (Pyrazole)Pd(II)(X)L_n | Facilitates C-X bond cleavage |

| Transmetalation | (Pyrazole)Pd(II)(X)L_n, m-Tolylboronic acid, Base | (Pyrazole)Pd(II)(m-tolyl)L_n | Stabilizes Pd(II) intermediate |

| Reductive Elimination | (Pyrazole)Pd(II)(m-tolyl)L_n | 5-(m-Tolyl)pyrazole, Pd(0)L_n | Promotes C-C bond formation |

Elucidation of Halogenation Mechanisms

The final step in the synthesis of 4-Bromo-1-methyl-5-(m-tolyl)-1H-pyrazole is the regioselective bromination of the pyrazole ring at the C4 position. This is an electrophilic aromatic substitution reaction. The pyrazole ring is an electron-rich aromatic system, and electrophilic substitution is a characteristic reaction.

The mechanism for the bromination of the 1-methyl-5-(m-tolyl)-1H-pyrazole involves the following steps:

Generation of the Electrophile: A source of electrophilic bromine is required. This can be molecular bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) or a milder brominating agent such as N-bromosuccinimide (NBS). The Lewis acid polarizes the Br-Br bond, making one of the bromine atoms more electrophilic. lumenlearning.comlibretexts.org

Electrophilic Attack: The π-electron system of the pyrazole ring acts as a nucleophile and attacks the electrophilic bromine atom. This attack results in the formation of a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The C4 position of the pyrazole ring is generally the most electron-rich and sterically accessible position for electrophilic attack, especially when the C5 position is already substituted.

Deprotonation and Aromatization: A base, which can be the solvent or the counter-ion of the electrophile, removes the proton from the C4 position of the sigma complex. This step restores the aromaticity of the pyrazole ring and yields the final 4-bromo-substituted product.

The regioselectivity of this halogenation is highly predictable. The directing effects of the substituents on the pyrazole ring govern the position of the incoming electrophile. In this case, the methyl group at N1 and the m-tolyl group at C5 direct the electrophilic attack to the C4 position.

| Reagent | Role | Electrophile | Product |

| Br₂/FeBr₃ | Brominating agent and Lewis acid catalyst | δ+Br-Br-FeBr₃ | 4-Bromopyrazole |

| N-Bromosuccinimide (NBS) | Milder brominating agent | Br⁺ | 4-Bromopyrazole |

Kinetic and Thermodynamic Aspects of Reaction Pathways

In pyrazole cycloaddition , the reaction conditions can be manipulated to favor the formation of the desired regioisomer. For instance, lower reaction temperatures may favor the kinetically controlled product, which is formed through the pathway with the lower activation energy. Conversely, higher temperatures can allow the system to reach equilibrium, favoring the formation of the more stable, thermodynamically controlled product. nih.govresearchgate.netwikipedia.org

In the electrophilic bromination step, the reaction is also typically under kinetic control. The regioselectivity is determined by the relative activation energies for the attack at different positions on the pyrazole ring. The C4 position is electronically and sterically favored, leading to a lower activation energy for substitution at this site compared to the C3 position.

A summary of the key kinetic and thermodynamic considerations is presented below:

| Reaction | Controlling Factor | Key Parameters | Desired Outcome |

| Pyrazole Cycloaddition | Kinetic vs. Thermodynamic Control | Temperature, Catalyst | High regioselectivity for the 1,5-disubstituted product |

| Suzuki-Miyaura Coupling | Kinetic Control | Ligand, Base, Solvent, Temperature | Efficient C-C bond formation, high turnover number |

| Electrophilic Bromination | Kinetic Control | Reactivity of brominating agent, Solvent | High regioselectivity for C4 bromination |

Advanced Synthetic Strategies and Future Directions in Pyrazole Chemistry

Continuous Flow Chemistry for Scalable Synthesis of Pyrazoles

Continuous flow chemistry has emerged as a superior alternative to traditional batch processing, offering significant advantages in safety, efficiency, and scalability for pyrazole (B372694) synthesis. mdpi.comgalchimia.com This technology enables precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. mit.edu For a target like 4-Bromo-1-methyl-5-(m-tolyl)-1H-pyrazole, a multi-step flow process could be envisioned, starting from the condensation of a 1-(m-tolyl)butane-1,3-dione precursor with methylhydrazine.

The inherent benefits of flow synthesis are particularly relevant for handling potentially hazardous intermediates and exothermic reactions common in heterocyclic chemistry. mit.edu By integrating reaction and purification steps, a telescoped "assembly-line" synthesis can generate highly substituted pyrazoles with minimal manual intervention, drastically reducing production time from hours or days to minutes. mit.eduresearchgate.net This approach would allow for the safe, scalable, and efficient production of this compound, making it more accessible for further derivatization and application. rsc.org

| Parameter | Stage 1: Pyrazole Formation | Stage 2: Bromination |

|---|---|---|

| Reactor Type | Heated Coil Reactor | Packed-Bed Reactor (e.g., with NBS) |

| Temperature | 120-170 °C | 40-60 °C |

| Residence Time | 5-15 minutes | 2-10 minutes |

| Key Advantage | Rapid, high-yield cyclization | Selective, controlled halogenation |

Development of Novel Catalytic Systems for Cross-Coupling

The bromine atom at the C4 position of this compound is a versatile handle for post-synthesis functionalization via palladium-catalyzed cross-coupling reactions. jocpr.com Modern catalysis has seen the development of highly efficient systems, particularly those employing N-heterocyclic carbene (NHC) ligands, which offer enhanced stability and activity compared to traditional phosphine-based catalysts. whiterose.ac.ukmdpi.com These advanced catalysts are crucial for coupling challenging substrates and achieving high turnover numbers. academie-sciences.frresearchwithrutgers.com

For instance, Suzuki-Miyaura coupling can be employed to introduce new aryl or heteroaryl groups at the C4 position, while Sonogashira coupling allows for the installation of alkyne moieties. The Buchwald-Hartwig amination would enable the formation of C-N bonds, introducing diverse amine functionalities. The choice of NHC ligand can be tuned to optimize reaction outcomes, with sterically bulky ligands often promoting higher catalytic activity. whiterose.ac.uk The development of monoligated palladium(0) species, L1Pd(0), as the active catalytic species has been a significant advance, enabling efficient oxidative addition, transmetalation, and reductive elimination steps in the catalytic cycle. nih.gov

| Reaction | Coupling Partner | Novel Catalyst System | Potential Product Moiety at C4 |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd-NHC complexes (e.g., PEPPSI-type) | Bi-aryl structures |

| Sonogashira | Terminal alkyne | Pd(OAc)2 / SPhos | Alkynylpyrazoles |

| Buchwald-Hartwig | Amine | Pd2(dba)3 / Buchwald ligands | 4-Aminopyrazoles |

| Heck | Alkene | Palladium nanoparticles (PdNPs) | 4-Vinylpyrazoles |

Green Chemistry Approaches to Pyrazole Synthesis and Functionalization

The principles of green chemistry are increasingly guiding the development of synthetic routes for heterocyclic compounds. researchgate.net For this compound, this involves utilizing strategies that are atom-economical, employ benign solvents, and reduce energy consumption. rsc.org One-pot multicomponent reactions (MCRs) are a prime example, allowing for the assembly of complex pyrazole structures from simple precursors in a single step, which minimizes waste and simplifies purification. acs.orgnih.govbeilstein-journals.org

The use of microwave irradiation offers a significant advantage by dramatically reducing reaction times, often from hours to minutes, and frequently enabling solvent-free conditions. mdpi.comnih.govresearchgate.netnih.govresearchgate.net Synthesizing the pyrazole core via a three-component reaction of a β-ketoester, methylhydrazine, and an appropriate precursor under microwave irradiation in a solvent-free or aqueous medium would represent a substantially greener pathway. acs.orgeurekaselect.com Furthermore, employing recyclable, heterogeneous catalysts aligns with green principles by simplifying product isolation and reducing catalyst waste. mdpi.com

Photoredox Catalysis in Pyrazole Derivatization

Visible-light photoredox catalysis has become a powerful tool for forging new bonds under mild conditions, offering unique reaction pathways that are often complementary to traditional thermal methods. rsc.orgacs.orgnih.gov This strategy is highly applicable for the derivatization of this compound. For example, photoredox-mediated C-H functionalization could selectively activate the C-H bonds on the m-tolyl ring, allowing for late-stage modification without the need for pre-functionalized substrates. nih.govchemrxiv.org

Additionally, the bromine atom can be a participant in photo-induced reactions. Visible-light-mediated methods can facilitate the formation of radicals from bromo-arenes, which can then engage in various coupling or addition reactions. researchgate.netrsc.org This approach avoids the use of stoichiometric and often harsh reagents typically required for such transformations, representing a more sustainable and controlled method for derivatization. The use of organic dyes or metal complexes as photocatalysts enables the harnessing of low-energy visible light to drive these transformations efficiently. rsc.orgnih.gov

Targeted Synthesis of Architecturally Complex Pyrazole-Containing Scaffolds

The true value of a versatile building block like this compound lies in its potential for incorporation into larger, architecturally complex molecules with tailored functions. researchgate.netwustl.edu The strategic placement of the bromo, methyl, and tolyl groups provides multiple points for diversification. The C4-bromo position is the primary site for elaboration, enabling this pyrazole to be integrated into larger systems through the cross-coupling reactions previously discussed.

This approach is instrumental in constructing complex scaffolds such as macrocycles or extended conjugated systems for materials science. nih.gov For example, a double Suzuki or Sonogashira coupling reaction, using a di-boronic acid or di-alkyne linker, could be employed to synthesize novel pyrazole-based macrocycles. Such complex structures are of significant interest in drug discovery for targeting challenging biological targets like protein-protein interactions and in materials science for creating novel organic electronics. The ability to precisely construct these elaborate molecules from a well-defined pyrazole core underscores the importance of advanced synthetic planning. mdpi.com

Analytical and Spectroscopic Characterization Methodologies for Pyrazole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in a molecule.

For a compound like 4-Bromo-1-methyl-5-(m-tolyl)-1H-pyrazole, ¹H NMR would be expected to show distinct signals for the different types of protons. The spectrum would likely feature:

A singlet for the N-methyl (N-CH₃) protons.

A singlet for the C3-proton on the pyrazole (B372694) ring.

A series of signals in the aromatic region corresponding to the four protons on the m-tolyl ring.

A singlet for the methyl group on the tolyl ring.

The chemical shifts (δ, in ppm), splitting patterns (e.g., singlet, doublet), and integration values (relative number of protons) would confirm the connectivity.

¹³C NMR spectroscopy provides information on the carbon skeleton. A proton-decoupled ¹³C NMR spectrum for this compound would be expected to show distinct signals for each unique carbon atom, including:

The three carbon atoms of the pyrazole ring (C3, C4, C5).

The N-methyl carbon.

The six carbons of the m-tolyl ring.

The tolyl methyl carbon.

The chemical shifts are indicative of the electronic environment of each carbon. For example, the carbon atom bonded to the bromine (C4) would be significantly affected. While specific experimental data for the target compound is unavailable, data for related structures such as ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate show characteristic shifts that help in assigning the signals of the pyrazole core. rsc.org

Table 1: Hypothetical ¹H and ¹³C NMR Data Interpretation for this compound (Note: This table is illustrative and not based on experimental data for the specific compound)

| Assignment | Hypothetical ¹H NMR (ppm) | Hypothetical ¹³C NMR (ppm) |

|---|---|---|

| N-CH₃ | ~3.8 | ~37 |

| Pyrazole C3-H | ~7.5 | ~140 |

| Pyrazole C4-Br | - | ~95 |

| Pyrazole C5-Aryl | - | ~145 |

| m-Tolyl CH | ~7.0 - 7.4 | ~125 - 139 |

| m-Tolyl C-CH₃ | - | ~139 |

Mass Spectrometry (MS) Techniques (e.g., LC-MS, HRMS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound. In this technique, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured. High-Resolution Mass Spectrometry (HRMS) provides a very precise mass measurement, allowing for the determination of the exact molecular formula.

For this compound (C₁₁H₁₁BrN₂), HRMS would be used to confirm the molecular weight. Due to the presence of bromine, the mass spectrum would exhibit a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). This pattern is a definitive indicator of a monobrominated compound. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it a key tool for assessing the purity of a sample and identifying any byproducts from a chemical reaction.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The IR spectrum of a pyrazole derivative would show characteristic absorption bands. For this compound, expected peaks would include:

C-H stretching from the aromatic (tolyl and pyrazole) rings and the methyl groups, typically appearing around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. rsc.org

C=N and C=C stretching from the pyrazole and tolyl rings, expected in the 1400-1600 cm⁻¹ region. rsc.org

C-N stretching vibrations.

C-Br stretching , which would appear at lower wavenumbers in the fingerprint region.

X-ray Crystallography for Solid-State Structure Determination

If the compound can be grown as a suitable single crystal, X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, confirming the molecular connectivity and stereochemistry. It provides data on bond lengths, bond angles, and intermolecular interactions.

While no crystal structure has been published for this compound, studies on other substituted bromopyrazoles have been reported. bg.ac.rs Such an analysis would confirm the planarity of the pyrazole ring and determine the dihedral angle between the pyrazole and the m-tolyl rings.

Table 2: Illustrative Crystallographic Data for a Pyrazole Derivative (Note: Data is for the related compound 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide (B87167) monosolvate and is for illustrative purposes only) bg.ac.rs

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 6.8751(6) |

| b (Å) | 11.0506(10) |

| c (Å) | 14.0569(12) |

| β (°) | 97.355(3) |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a pure organic sample. The experimental results are compared to the theoretical values calculated from the molecular formula. For a new compound, this data is crucial for confirming its elemental composition and purity. nih.gov

For this compound, with the molecular formula C₁₁H₁₁BrN₂, the theoretical elemental composition would be calculated and compared against experimental values obtained from combustion analysis. A close agreement (typically within ±0.4%) is required as evidence of purity for publication in chemical journals. nih.gov

Table 3: Theoretical Elemental Composition of C₁₁H₁₁BrN₂

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 11 | 132.121 | 52.61% |

| Hydrogen (H) | 1.008 | 11 | 11.088 | 4.42% |

| Bromine (Br) | 79.904 | 1 | 79.904 | 31.82% |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 11.15% |

| Total | | | 251.127 | 100.00% |

Q & A

Q. What are the standard synthetic routes for 4-Bromo-1-methyl-5-(m-tolyl)-1H-pyrazole, and what critical parameters influence yield and purity?

Methodological Answer: The compound is typically synthesized via cyclization reactions or multicomponent reactions (MCRs). Key steps include:

- Cyclization of substituted hydrazides or carboxamides using reagents like POCl₃ or PCl₃ under reflux conditions (60–120°C) .

- MCRs involving arylcarbohydrazides, acetylenedicarboxylates, and isocyanides, which enable rapid assembly of the pyrazole core with high functionalization .

Critical parameters : - Temperature control (±5°C) to avoid side reactions (e.g., over-oxidation).

- Catalyst selection (e.g., Cu(II) for regioselective bromination) .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the product from byproducts like unreacted bromine precursors .

Q. Which spectroscopic and crystallographic methods are most reliable for confirming the molecular structure of this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine at C4, methyl at N1, m-tolyl at C5). Key signals:

- X-ray crystallography : SHELX software (SHELXL/SHELXS) refines bond lengths/angles (e.g., Br–C bond: ~1.89 Å) and confirms regiochemistry .

- IR : Peaks at ~1600 cm⁻¹ (C=N stretching) and ~680 cm⁻¹ (C-Br) .

Table 1 : Structural characterization data comparison

| Technique | Key Data | Reference |

|---|---|---|

| ¹H NMR | δ 3.85 (s, 3H, N-CH₃) | |

| X-ray | Bond angle N1-C5-C6: 117.5° | |

| IR | C-Br stretch: 675 cm⁻¹ |

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?

Methodological Answer: Contradictions often arise from assay variability or structural analogs . Strategies include:

- Standardized assays : Use identical cell lines (e.g., MCF-7 for anticancer studies) and control compounds (e.g., Combretastatin A-4) to normalize activity metrics .

- SAR analysis : Compare substituent effects. For example:

- Dose-response curves : Calculate IC₀₅ values in triplicate to confirm reproducibility .

Q. What computational strategies are employed to predict reactivity and regioselectivity in further functionalization?

Methodological Answer:

- DFT calculations : Optimize transition states for bromination or cross-coupling reactions.

- Molecular docking : Predict binding modes with targets (e.g., tubulin’s colchicine site) to prioritize substituents for synthesis .

- MD simulations : Assess stability of pyrazole-metal complexes (e.g., Cu-phosphonates) for catalytic applications .

Q. How can crystallographic data from SHELX refine structural hypotheses when NMR is inconclusive?

Methodological Answer: SHELX resolves ambiguities via:

- Density maps : Identify disordered atoms (e.g., bromine vs. chlorine misassignment).

- Twinning analysis : Correct for pseudo-symmetry in crystals (common in pyrazoles with bulky substituents) .

- Hirshfeld surfaces : Quantify intermolecular interactions (e.g., C-H···π contacts in m-tolyl groups) .

Table 2 : SHELX refinement parameters (example)

| Parameter | Value | Reference |

|---|---|---|

| R-factor | <0.05 | |

| Z’ | 1 |

Experimental Design Challenges

Q. How to optimize reaction conditions for scale-up synthesis without compromising regioselectivity?

Methodological Answer:

Q. What analytical methods address purity challenges in halogenated pyrazole derivatives?

Methodological Answer:

- HPLC-MS : Detect trace impurities (e.g., de-brominated byproducts) with C18 columns and 0.1% TFA mobile phase .

- Elemental analysis : Confirm Br content (±0.3% deviation) .

- TGA-DSC : Assess thermal stability (decomposition >200°C) to validate storage conditions .

Data Contradiction Analysis

Q. Why do some studies report high anticancer activity while others show no effect?

Methodological Answer:

- Cell line variability : Sensitivity differences (e.g., MDA-MB-231 vs. HeLa) due to tubulin isoform expression .

- Metabolic stability : m-Tolyl groups may undergo CYP450-mediated oxidation in certain cell cultures, reducing efficacy .

- Solubility factors : Use DMSO vs. PEG carriers alters bioavailability .

Q. How to reconcile conflicting XRD and NMR data for the same compound?

Methodological Answer:

- Dynamic effects : NMR captures solution-state conformers, while XRD shows solid-state packing.

- Disorder modeling : Refine XRD data with partial occupancy for flexible substituents (e.g., m-tolyl rotation) .

Future Research Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.